

# Application Notes and Protocols: Acetyl sh-Heptapeptide-1 in 3D Skin Equivalent Models

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## Compound of Interest

Compound Name: *Acetyl sh-Heptapeptide-1*

Cat. No.: *B15600158*

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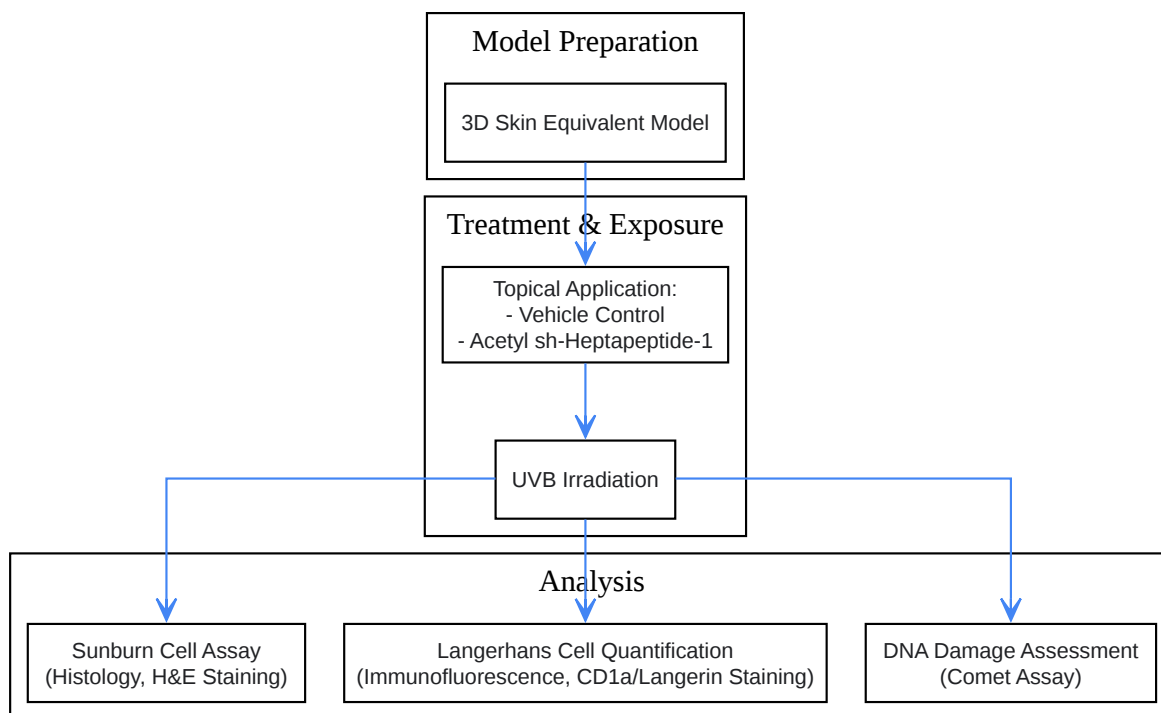
## Introduction

**Acetyl sh-Heptapeptide-1** is a synthetic peptide that has garnered significant interest in the field of dermatology and cosmetic science for its protective and rejuvenating properties. These application notes provide a comprehensive overview of the use of **Acetyl sh-Heptapeptide-1** in three-dimensional (3D) skin equivalent models, offering detailed protocols for assessing its efficacy. The primary mechanism of action of **Acetyl sh-Heptapeptide-1** involves the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of cellular resistance to oxidative stress.<sup>[1]</sup> By mimicking a key binding sequence of NRF2, the peptide competitively inhibits the binding of Keap1, leading to the stabilization and nuclear translocation of NRF2.<sup>[1]</sup> This, in turn, upregulates the expression of a suite of antioxidant and cytoprotective genes, thereby enhancing the skin's intrinsic defense mechanisms against environmental aggressors such as UV radiation and oxidative damage.<sup>[1]</sup>

## Mechanism of Action: NRF2 Pathway Activation

**Acetyl sh-Heptapeptide-1** acts as a biomimetic of the "ETGE" motif of NRF2, enabling it to bind to the Kelch-like ECH-associated protein 1 (Keap1).<sup>[1]</sup> Under normal conditions, Keap1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. By competitively binding to Keap1, **Acetyl sh-Heptapeptide-1** prevents the degradation of NRF2, allowing it to accumulate in the cytoplasm and translocate to the nucleus. Once in the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE)

in the promoter regions of its target genes. This transcriptional activation leads to the synthesis of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively bolster the cell's antioxidant capacity and protect against oxidative damage.<sup>[1]</sup>



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## References

- 1. Comet assay in reconstructed 3D human epidermal skin models—investigation of intra- and inter-laboratory reproducibility with coded chemicals - PMC [pmc.ncbi.nlm.nih.gov]

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